molecular formula C8H12F3NO3 B13510301 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid CAS No. 84310-99-6

2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

Cat. No.: B13510301
CAS No.: 84310-99-6
M. Wt: 227.18 g/mol
InChI Key: ACLAGRMMFRNIQY-UHFFFAOYSA-N
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Description

2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid is a fluorinated organic compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroacetamido group, making it a valuable asset in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid typically involves the reaction of 2-ethylbutanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain product consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison: 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid stands out due to its unique trifluoroacetamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a preferred choice in various applications .

Properties

CAS No.

84310-99-6

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

2-ethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-3-7(4-2,6(14)15)12-5(13)8(9,10)11/h3-4H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

ACLAGRMMFRNIQY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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